molecular formula C24H31N3O7 B15190102 (Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide CAS No. 136013-70-2

(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide

Cat. No.: B15190102
CAS No.: 136013-70-2
M. Wt: 473.5 g/mol
InChI Key: WSQXJOSWCXAIIL-HOKGXPRBSA-N
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Description

(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[321]octan-3-yl]carbamoyl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide involves multiple steps, including the formation of the bicyclo[3.2.1]octane ring system and the subsequent functionalization of the molecule. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can then be derivatized with numerous transformations .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: (Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative dearomatization can lead to the formation of diversely functionalized skeletons .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biology, the compound’s structure makes it a valuable tool for studying molecular interactions and biological pathways. It can be used to investigate the mechanisms of action of various biological processes and to develop new therapeutic agents.

Medicine: In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Its unique structure allows for the development of new treatments for various diseases and conditions.

Industry: In industry, the compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other bicyclo[3.2.1]octane derivatives and related structures. Examples include (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate .

Uniqueness: The uniqueness of (Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[321]octan-3-yl]carbamoyl]benzamide lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

136013-70-2

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide

InChI

InChI=1S/C20H27N3O3.C4H4O4/c1-23-15-8-9-16(23)11-14(10-15)21-20(25)22-19(24)17-4-2-3-5-18(17)26-12-13-6-7-13;5-3(6)1-2-4(7)8/h2-5,13-16H,6-12H2,1H3,(H2,21,22,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15-,16+;

InChI Key

WSQXJOSWCXAIIL-HOKGXPRBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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